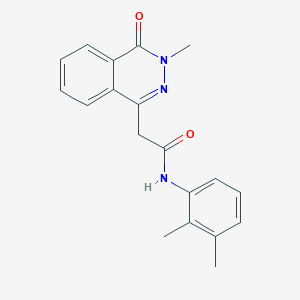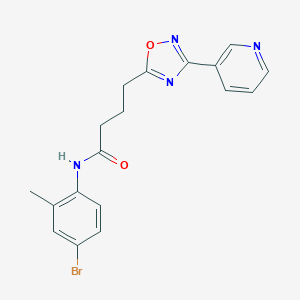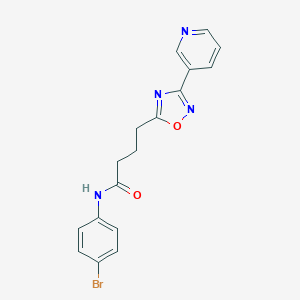
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of oxadiazole-thiazole hybrids, which have been reported to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been shown to exhibit anticancer activity, inhibiting the proliferation of cancer cells in vitro and in vivo. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may exert its biological effects by targeting specific enzymes or receptors. For example, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to bind to the adenosine A3 receptor, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to exhibit various biochemical and physiological effects. In addition to its antimicrobial, anticancer, and anti-inflammatory properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to possess antioxidant activity, protecting cells from oxidative stress. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to regulate the expression of genes involved in cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide are vast, and there are many future directions for research. One area of interest is the development of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may have potential as an anticancer agent, either alone or in combination with other chemotherapeutic drugs. Further studies are needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide and its potential applications in various disease states.
Synthesemethoden
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide involves the condensation of 2-aminothiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by coupling with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to be relatively simple and efficient.
Eigenschaften
Molekularformel |
C15H14N4O2S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H14N4O2S/c20-12(17-15-16-9-10-22-15)7-4-8-13-18-14(19-21-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17,20) |
InChI-Schlüssel |
HDHFAHAFSQVJNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)